molecular formula C15H13N5O B4951828 2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile

2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile

Cat. No.: B4951828
M. Wt: 279.30 g/mol
InChI Key: IXJCTTJWWOAKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile typically involves the reaction of quinoxaline derivatives with morpholine and other reagents under specific conditions. One common method includes the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) in the presence of hydrocarbons . This method allows for selective alkylation of quinoxaline derivatives, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction may produce quinoxaline-2-amine derivatives.

Scientific Research Applications

2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoxaline derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and bioactivity compared to other quinoxaline derivatives.

Properties

IUPAC Name

2-(3-morpholin-4-ylquinoxalin-2-yl)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-9-11(10-17)14-15(20-5-7-21-8-6-20)19-13-4-2-1-3-12(13)18-14/h1-4,11H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJCTTJWWOAKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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